molecular formula C10H15F3O2 B13530629 2-(3-(Trifluoromethyl)cyclohexyl)propanoic acid

2-(3-(Trifluoromethyl)cyclohexyl)propanoic acid

Cat. No.: B13530629
M. Wt: 224.22 g/mol
InChI Key: FPZICECQVKBMPB-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)cyclohexyl)propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)cyclohexyl)propanoic acid typically involves the introduction of the trifluoromethyl group onto the cyclohexyl ring, followed by the formation of the propanoic acid moiety. One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide, in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)cyclohexyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(3-(Trifluoromethyl)cyclohexyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)cyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethyl)cyclohexyl)propanoic acid is unique due to the presence of both a trifluoromethyl group and a cyclohexyl ring, which confer distinct chemical and biological properties. This combination can lead to enhanced stability, increased lipophilicity, and improved pharmacokinetic profiles compared to similar compounds .

Properties

Molecular Formula

C10H15F3O2

Molecular Weight

224.22 g/mol

IUPAC Name

2-[3-(trifluoromethyl)cyclohexyl]propanoic acid

InChI

InChI=1S/C10H15F3O2/c1-6(9(14)15)7-3-2-4-8(5-7)10(11,12)13/h6-8H,2-5H2,1H3,(H,14,15)

InChI Key

FPZICECQVKBMPB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC(C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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